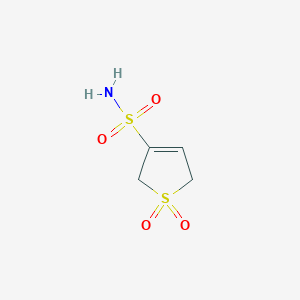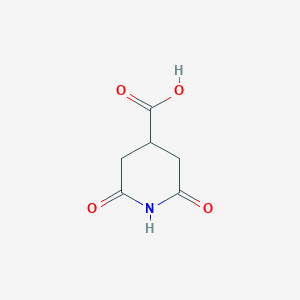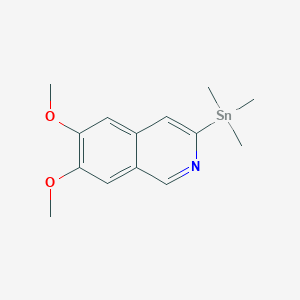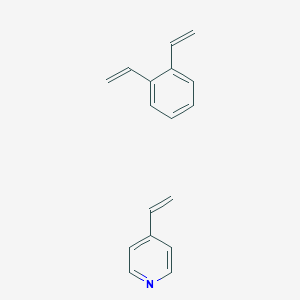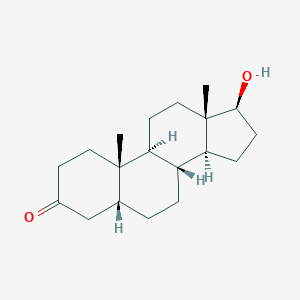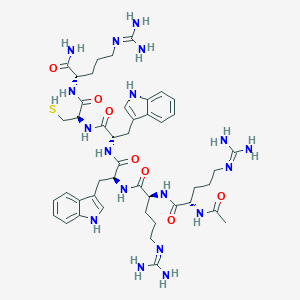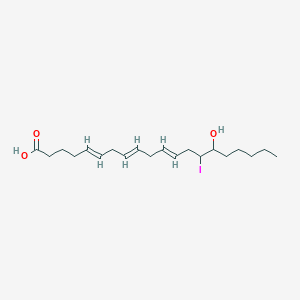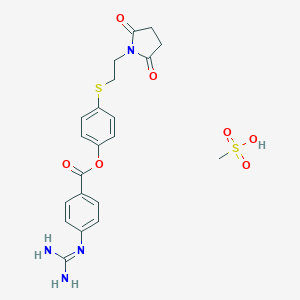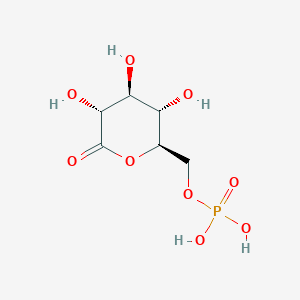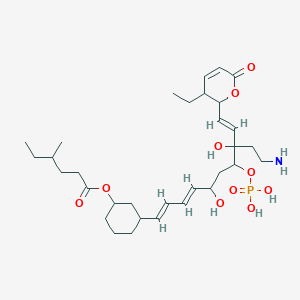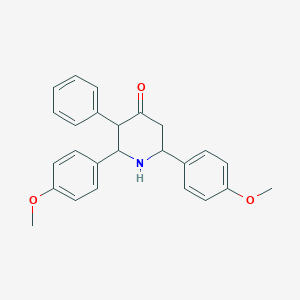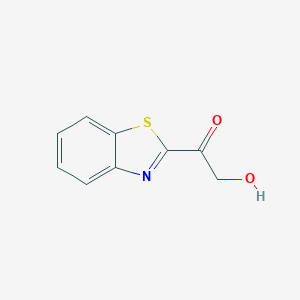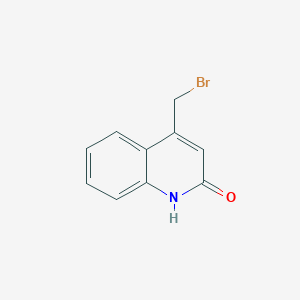
4-ブロモメチル-1,2-ジヒドロキノリン-2-オン
概要
説明
科学的研究の応用
4-Bromomethyl-1,2-dihydroquinoline-2-one is used in the preparation of coumarins and 1-aza coumarins, which have antimicrobial, anti-inflammatory, and analgesic activities . It is also used as an intermediate in the synthesis of rebamipide, a gastroprotective agent used in the treatment of gastritis, gastroduodenal ulcers, and mucosal protection . Additionally, this compound is used in the development of immune-enhancing therapies targeting Sts proteins .
作用機序
Target of Action
It is often used as a reagent in the preparation of coumarins and 1-aza coumarins , which are known to have various biological activities.
Biochemical Pathways
Given its use in the synthesis of coumarins and 1-aza coumarins , it may indirectly influence the pathways these compounds are involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromomethyl-1,2-dihydroquinoline-2-one . For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
準備方法
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one typically involves the bromination of acetoacetanilide followed by cyclization . The process begins with the bromination of acetoacetanilide in chloroform at a controlled temperature of no more than 30°C. A chloroform solution containing dissolved bromine is slowly added, and the mixture is stirred at 20-30°C for 2-3 hours. The mixture is then heated to 60-65°C and stirred for an additional 0.5-1 hour . The brominated acetoacet-benzene undergoes cyclization in concentrated sulfuric acid, which is cooled to 5-10°C. The bromo-acetoacetanilide is added in batches, maintaining the temperature below 20°C. After the addition is complete, the temperature is raised to 25-30°C, and the mixture is stirred for 2-3 hours .
化学反応の分析
4-Bromomethyl-1,2-dihydroquinoline-2-one undergoes various chemical reactions, including substitution reactions . Common reagents used in these reactions include bromine, chloroform, and concentrated sulfuric acid . The major products formed from these reactions are intermediates used in the synthesis of pharmaceuticals and agrochemicals .
類似化合物との比較
4-Bromomethyl-1,2-dihydroquinoline-2-one is similar to other quinoline derivatives, such as 4-chloromethyl-1,2-dihydroquinoline-2-one and 4-methyl-1,2-dihydroquinoline-2-one . its bromomethyl group provides unique reactivity, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals . The presence of the bromomethyl group allows for selective substitution reactions, which can be advantageous in certain synthetic pathways .
特性
IUPAC Name |
4-(bromomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHJCUCNVVEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296245 | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4876-10-2 | |
| Record name | 4876-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
